N-(5-Amino-2-fluorophenyl)benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group and a fluorine atom attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)benzamide typically involves the reaction of 5-amino-2-fluoroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce aminobenzamides .
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4-fluorophenyl)benzamide
- N-(3-Amino-2-fluorophenyl)benzamide
- N-(4-Amino-2-fluorophenyl)benzamide
Uniqueness
N-(5-Amino-2-fluorophenyl)benzamide is unique due to the specific position of the amino and fluorine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSNNNESCSTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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